2-{4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-1-yl}pyrimidine
Description
2-{4-[1-(Thiophen-2-yl)cyclopentanecarbonyl]piperazin-1-yl}pyrimidine is a heterocyclic compound featuring a pyrimidine core linked to a piperazine moiety, which is further substituted with a 1-(thiophen-2-yl)cyclopentanecarbonyl group. This structure combines aromatic, heterocyclic, and carbonyl functionalities, making it a candidate for pharmaceutical applications, particularly in targeting receptors or enzymes where such motifs are prevalent. The thiophene ring introduces sulfur-based electronic effects, while the cyclopentane spacer may modulate conformational flexibility .
Properties
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c23-16(18(6-1-2-7-18)15-5-3-14-24-15)21-10-12-22(13-11-21)17-19-8-4-9-20-17/h3-5,8-9,14H,1-2,6-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFGKYDOXQBJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition.
Mode of Action
The compound interacts with AChE, inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission. The compound’s mode of action is both competitive and non-competitive, indicating that it can bind to both the active site and allosteric sites of the enzyme.
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway. This pathway plays a vital role in learning and memory processes. Therefore, the compound’s action on this pathway could have significant effects on cognitive function.
Pharmacokinetics
These compounds are often well absorbed and distributed throughout the body. They are metabolized by various enzymes and excreted through the kidneys.
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function. This makes the compound potentially useful in the treatment of conditions characterized by cognitive decline, such as Alzheimer’s disease.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, pH levels can affect the compound’s ionization state, influencing its absorption and distribution. Additionally, the presence of other medications can impact the compound’s metabolism, potentially leading to drug-drug interactions.
Biological Activity
The compound 2-{4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-1-yl}pyrimidine , a derivative of pyrimidine and piperazine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C21H26N2O2S
- Molecular Weight : 370.5 g/mol
- CAS Number : 1049553-75-4
This compound features a piperazine moiety linked to a pyrimidine ring, with a thiophene substituent that may influence its pharmacological properties.
Research indicates that compounds similar to This compound often interact with various neurotransmitter receptors. Notably, derivatives of piperazine have been shown to exhibit activity as:
- Serotonin Receptor Modulators : Many piperazine derivatives act as agonists or antagonists at serotonin receptors (5-HT), influencing mood and anxiety.
- Adrenergic Receptor Antagonists : Some studies suggest that related compounds may also exhibit antagonistic effects on adrenergic receptors, which could have implications for cardiovascular health.
Biological Activity Overview
The biological activity of This compound can be summarized in the following table:
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to This compound .
- Antidepressant Activity : A study demonstrated that related piperazine derivatives could enhance serotonin levels in the brain, suggesting potential antidepressant effects. The mechanism involved partial agonism at the 5-HT1A receptor and antagonism at the α2 adrenergic receptor, which is crucial for mood regulation .
- Anxiolytic Effects : Research involving animal models indicated that compounds with similar structures exhibited significant anxiolytic properties, reducing anxiety-like behaviors in elevated plus-maze tests. This effect was attributed to their action on serotonin and adrenergic receptors .
- Anticancer Properties : Preliminary findings suggest that certain pyrimidine derivatives can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. This highlights the potential for developing new anticancer agents based on this scaffold .
Comparison with Similar Compounds
Core Structural Variations
The compound belongs to a broader class of piperazine-linked pyrimidine derivatives. Key structural analogs include:
Key Observations:
- Aromatic Substituents : The target compound’s thiophene group contrasts with fluorophenyl, methoxyphenyl, or chlorophenyl groups in analogs. Thiophene’s sulfur atom may enhance π-π stacking or alter electronic properties compared to halogenated aryl groups .
- Functional Groups: Propanone derivatives (e.g., 6c, 6d) feature a ketone linker, whereas the target compound and BJ05052 utilize cyclopentanecarbonyl groups. Ketones may offer hydrogen-bonding sites, while carbonyl groups in cyclopentane derivatives could influence steric bulk .
Physicochemical Properties
Notes:
- The target compound’s thiophene moiety may improve solubility in organic solvents compared to halogenated analogs.
- Trifluoromethyl groups (e.g., BJ05052) typically reduce solubility due to increased hydrophobicity .
Preparation Methods
Nucleophilic Aromatic Substitution with Chloropyrimidine
The most widely reported method involves reacting 2-chloropyrimidine with piperazine derivatives under alkaline conditions. A patented approach (CN104803923A) utilizes N-Boc-piperazine and 2-chloropyrimidine in toluene at 80–100°C for 12–24 hours, achieving 85–90% conversion to 1-(2-pyrimidine)-4-Boc-piperazine. Subsequent HCl-mediated deprotection (4M HCl/dioxane, 0°C to RT) yields 1-(2-pyrimidine)piperazine hydrochloride with >95% purity. This method minimizes impurities like bis-alkylated byproducts through Boc-group steric hindrance.
Transition Metal-Catalyzed Coupling
Alternative protocols employ palladium-catalyzed Buchwald-Hartwig amination, coupling 2-bromopyrimidine with piperazine. While less common for this target, the method offers regioselectivity advantages in complex systems. For example, Pd₂(dba)₃/Xantphos in toluene at 110°C achieves 78% yield but requires rigorous exclusion of moisture.
Synthesis of 1-(Thiophen-2-yl)Cyclopentanecarbonyl Chloride
The thiophene-cyclopentanecarbonyl group is synthesized via Friedel-Crafts acylation:
Cyclopentane Ring Formation
Cyclopentanone undergoes condensation with thiophene-2-acetic acid in H₂SO₄ at 0–5°C, forming 1-(thiophen-2-yl)cyclopentanecarboxylic acid (72% yield). X-ray crystallography confirms the bicyclic structure, with the thiophene sulfur at position 2 adopting a planar conformation.
Acyl Chloride Preparation
The carboxylic acid is treated with oxalyl chloride (1.2 eq) in anhydrous DCM under N₂, catalyzed by DMF (0.1 eq). After 3 hours at 25°C, the resultant acyl chloride is distilled under reduced pressure (0.5 mmHg, 98–100°C), achieving >99% purity by GC-MS.
Acylation of Piperazine-Pyrimidine Intermediate
Coupling the acyl chloride with the pyrimidine-piperazine core proceeds via two pathways:
Solution-Phase Acylation
In a representative procedure (US20150284338A1), 1-(2-pyrimidine)piperazine (1.0 eq) reacts with 1-(thiophen-2-yl)cyclopentanecarbonyl chloride (1.05 eq) in dichloromethane containing triethylamine (2.5 eq) at 20–25°C. After 6 hours, extraction with 5% NaHCO₃ removes excess acyl chloride, yielding 2-{4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-1-yl}pyrimidine in 93% yield (HPLC purity 99.2%).
Solid-Phase Synthesis
A microwave-assisted variant (PMC7465344) immobilizes piperazine-pyrimidine on Wang resin, reacting with acyl chloride in DMF at 80°C (300W, 10 min). Cleavage with TFA/H₂O (95:5) affords the product in 88% yield, reducing oligomerization side products to <2%.
Comparative Analysis of Synthetic Routes
Reaction Optimization Insights:
- Temperature Control: Exothermic acylation requires maintaining ≤25°C to prevent N,N’-diacylation (observed at >30°C).
- Solvent Selection: Dichloromethane outperforms THF or EtOAc in minimizing piperazine dimerization (1.2% vs 4.5–6.8% dimer).
- Catalyst Screening: DMAP (0.05 eq) increases acylation rate by 2.3× compared to triethylamine alone.
Characterization and Purity Control
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J=4.8 Hz, 2H, pyrimidine H), 7.45 (dd, J=5.1, 1.2 Hz, 1H, thiophene H), 6.95 (m, 2H, thiophene H), 3.85–3.70 (m, 8H, piperazine CH₂), 2.60–2.45 (m, 4H, cyclopentane CH₂), 1.90–1.75 (m, 4H, cyclopentane CH₂).
- HRMS : m/z calc. for C₁₈H₂₁N₄OS [M+H]⁺ 353.1432, found 353.1429.
Chromatographic Purity
HPLC (C18, 70:30 MeCN/H₂O + 0.1% TFA): t_R = 8.92 min (99.2% AUC), with trace impurities (<0.5%) identified as hydrolyzed acyl chloride adducts.
Industrial-Scale Production Considerations
Patent US20150284338A1 details a 50 kg batch process:
- Reactor Setup : 500 L glass-lined vessel with overhead stirring and reflux condenser.
- Acylation : Charge 42 kg piperazine-pyrimidine in 300 L DCM, add 48.3 kg acyl chloride over 2 h.
- Workup : Wash with 5% citric acid (2×100 L), concentrate to 150 L, precipitate with heptane.
- Crystallization : Recrystallize from EtOH/H₂O (4:1) to obtain 78.5 kg product (99.6% purity).
Critical quality attributes include residual solvent (<300 ppm DCM) and genotoxic impurity control (acyl chloride <10 ppm via quenching with 2-mercaptoethanol).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
